molecular formula C19H26N4O B256557 N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide

N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide

Katalognummer B256557
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: HGKPSGZLMPHHTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide, also known as JP-1302, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. JP-1302 is a small molecule that belongs to the class of benzamide derivatives and has a unique chemical structure that makes it a promising candidate for drug development.

Wirkmechanismus

The exact mechanism of action of N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide is not fully understood, but it is believed to act on multiple targets in the body. N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the inflammatory response. N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. Furthermore, N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression regulation and have been implicated in cancer development.
Biochemical and Physiological Effects:
N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. Moreover, N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has been shown to increase the expression of genes involved in energy metabolism, such as peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has several advantages for lab experiments, including its high purity and stability, making it suitable for further studies. However, N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has some limitations, including its low solubility in water, which can make it challenging to administer in vivo. Moreover, the exact mechanism of action of N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide is not fully understood, making it difficult to design experiments to elucidate its effects.

Zukünftige Richtungen

There are several future directions for N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide research, including investigating its efficacy in treating various diseases, such as cancer and inflammation, and elucidating its mechanism of action. Moreover, further studies are needed to optimize the synthesis of N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide and improve its solubility and bioavailability. Additionally, N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide could be used as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide is a novel compound that has shown promising results in preclinical studies for its potential therapeutic applications. The synthesis of N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has been optimized to obtain high yields and purity, making it suitable for further studies. N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has been found to have antitumor, anti-inflammatory, and analgesic effects in various preclinical models, and its mechanism of action involves multiple targets in the body. Further studies are needed to elucidate the effects of N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide and optimize its synthesis for drug development.

Synthesemethoden

The synthesis of N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide involves a multistep process that includes the reaction of 3-(dimethylamino)propylamine with 4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid, followed by coupling with 2-aminobenzamide. The final product is obtained after several purification steps, including crystallization and recrystallization. The synthesis of N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has been optimized to obtain high yields and purity, making it suitable for further studies.

Wissenschaftliche Forschungsanwendungen

N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and analgesic effects in various preclinical models. N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has also been found to be effective in treating neuropathic pain and reducing inflammation in animal models. Moreover, N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment.

Eigenschaften

Produktname

N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide

Molekularformel

C19H26N4O

Molekulargewicht

326.4 g/mol

IUPAC-Name

N-[3-(dimethylamino)propyl]-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)benzamide

InChI

InChI=1S/C19H26N4O/c1-23(2)13-7-12-20-19(24)15-9-4-3-8-14(15)18-16-10-5-6-11-17(16)21-22-18/h3-4,8-9H,5-7,10-13H2,1-2H3,(H,20,24)(H,21,22)

InChI-Schlüssel

HGKPSGZLMPHHTF-UHFFFAOYSA-N

SMILES

CN(C)CCCNC(=O)C1=CC=CC=C1C2=NNC3=C2CCCC3

Kanonische SMILES

CN(C)CCCNC(=O)C1=CC=CC=C1C2=NNC3=C2CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.